2-(3,5-Dimethylcyclohexyl)aniline
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Overview
Description
2-(3,5-Dimethylcyclohexyl)aniline: is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound features a cyclohexyl ring substituted with two methyl groups at the 3 and 5 positions, and an aniline group attached to the 2 position of the cyclohexyl ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dimethylcyclohexyl)aniline can be achieved through several methods. One common approach involves the reduction of nitro compounds. For instance, the nitro group of 2-(3,5-Dimethylcyclohexyl)nitrobenzene can be reduced to an amine group using catalytic hydrogenation or chemical reduction methods .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of palladium-catalyzed amination reactions. This method is preferred due to its efficiency and ability to produce high yields under mild conditions .
Chemical Reactions Analysis
Types of Reactions: 2-(3,5-Dimethylcyclohexyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the amine form.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to the amine form.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-(3,5-Dimethylcyclohexyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylcyclohexyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile due to the presence of the amine group, allowing it to participate in various chemical reactions. It can also interact with enzymes and receptors, influencing biological processes .
Comparison with Similar Compounds
2,6-Dimethylaniline: Another aniline derivative with similar structural features but different substitution patterns.
N-Methylaniline: An aniline derivative with a methyl group attached to the nitrogen atom.
Cyclohexylamine: A simpler amine with a cyclohexyl group but lacking the aromatic ring.
Uniqueness: 2-(3,5-Dimethylcyclohexyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C14H21N |
---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
2-(3,5-dimethylcyclohexyl)aniline |
InChI |
InChI=1S/C14H21N/c1-10-7-11(2)9-12(8-10)13-5-3-4-6-14(13)15/h3-6,10-12H,7-9,15H2,1-2H3 |
InChI Key |
KPAAORVKHZVFMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)C2=CC=CC=C2N)C |
Origin of Product |
United States |
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